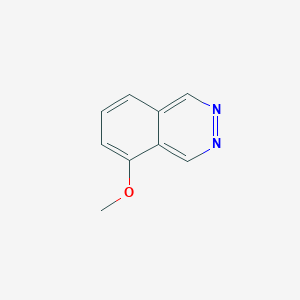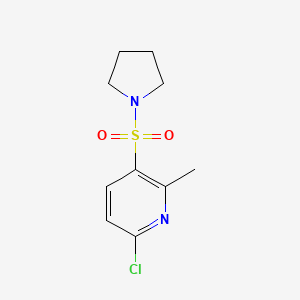
6-Chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-氯-3-(4-氯苯基)哒嗪-4-羧酸是一种属于哒嗪家族的化合物。哒嗪是杂环芳香族有机化合物,其特征在于一个六元环,在 1 位和 2 位含有两个氮原子。
准备方法
合成路线和反应条件
6-氯-3-(4-氯苯基)哒嗪-4-羧酸的合成通常涉及以下步骤:
起始原料: 合成从易于获得的起始原料开始,例如 4-氯苯甲醛和水合肼。
腙的形成: 4-氯苯甲醛与水合肼反应生成腙中间体。
环化: 腙在合适的催化剂存在下进行环化,形成哒嗪环。
氯化: 然后使用氯化剂(如亚硫酰氯或五氯化磷)对所得的哒嗪衍生物进行氯化,在所需位置引入氯原子。
工业生产方法
6-氯-3-(4-氯苯基)哒嗪-4-羧酸的工业生产可能涉及类似的合成路线,但规模更大。该过程针对产量、纯度和成本效益进行了优化。关键考虑因素包括溶剂的选择、反应温度和纯化方法,以确保高质量的产品。
化学反应分析
反应类型
6-氯-3-(4-氯苯基)哒嗪-4-羧酸可以进行多种化学反应,包括:
取代反应: 苯环和哒嗪环上的氯原子可以使用亲核或亲电取代反应被其他官能团取代。
氧化和还原: 该化合物可以在适当的条件下被氧化或还原,形成不同的衍生物。
偶联反应: 它可以参与偶联反应,形成更复杂的分子。
常见试剂和条件
取代反应: 常见的试剂包括胺或硫醇等亲核试剂,以及卤代烷烃等亲电试剂。
氧化: 可以使用高锰酸钾或三氧化铬等氧化剂。
还原: 通常采用硼氢化钠或氢化铝锂等还原剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,取代反应可以产生各种取代的哒嗪衍生物,而氧化和还原可以导致该化合物的不同氧化态。
科学研究应用
6-氯-3-(4-氯苯基)哒嗪-4-羧酸在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的构建块。
生物学: 由于该化合物具有潜在的生物活性,因此可用于涉及酶抑制和受体结合的研究。
医药: 正在进行研究,以探索它作为药物中间体或活性成分的潜力。
工业: 它可用于开发农药、染料和其他工业产品。
作用机制
6-氯-3-(4-氯苯基)哒嗪-4-羧酸的作用机制涉及它与特定分子靶标的相互作用。氯原子和哒嗪环可以与酶或受体相互作用,可能抑制其活性或改变其功能。确切的途径和靶标取决于具体的应用和正在研究的生物系统。
相似化合物的比较
类似化合物
3,6-二氯哒嗪-4-羧酸: 结构相似,但取代模式不同。
4-氯-5-(2-羟乙基氨基)-3-(2H)-哒嗪酮: 另一种具有不同官能团的哒嗪衍生物。
独特性
6-氯-3-(4-氯苯基)哒嗪-4-羧酸由于其特定的取代模式而具有独特性,这可以影响其反应性和潜在应用。双氯取代提供了独特的化学性质,可以在各种研究和工业环境中加以利用。
属性
分子式 |
C11H6Cl2N2O2 |
|---|---|
分子量 |
269.08 g/mol |
IUPAC 名称 |
6-chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C11H6Cl2N2O2/c12-7-3-1-6(2-4-7)10-8(11(16)17)5-9(13)14-15-10/h1-5H,(H,16,17) |
InChI 键 |
VAXZXMXRNKCGSU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2C(=O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxyethyl)pyrimidine](/img/structure/B11795297.png)

![6-(tert-Butyl)-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11795310.png)




![Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B11795350.png)



